molecular formula C10H14O3 B1649864 2-oxaadamantane-1-carboxylic acid CAS No. 106237-17-6

2-oxaadamantane-1-carboxylic acid

Cat. No.: B1649864
CAS No.: 106237-17-6
M. Wt: 182.22
InChI Key: SDGBFSSBRFDOKB-UHFFFAOYSA-N
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Description

2-oxaadamantane-1-carboxylic acid is a complex organic compound with the molecular formula C10H14O3 It is characterized by a tricyclic structure that includes an oxirane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-oxaadamantane-1-carboxylic acid typically involves multiple steps, starting from simpler organic molecules One common method involves the cyclization of a suitable precursor under acidic or basic conditions to form the tricyclic structure

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and solvents are carefully selected to ensure efficient conversion and minimal by-products.

Chemical Reactions Analysis

Types of Reactions

2-oxaadamantane-1-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives, depending on the reagents and conditions used.

    Reduction: Reduction reactions can modify the oxirane ring or the carboxylic acid group.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by others.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Halogenating agents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or alkanes.

Scientific Research Applications

2-oxaadamantane-1-carboxylic acid has several applications in scientific research:

    Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound can be used in biochemical assays to investigate enzyme activity and metabolic pathways.

    Industry: It can be used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-oxaadamantane-1-carboxylic acid involves its interaction with molecular targets such as enzymes or receptors. The tricyclic structure allows it to fit into specific binding sites, influencing biochemical pathways. The oxirane ring can participate in nucleophilic attacks, leading to the formation of covalent bonds with target molecules.

Comparison with Similar Compounds

Similar Compounds

    2-Oxatricyclo[3.3.1.13,7]decane-1-methanol: Similar structure but with a hydroxyl group instead of a carboxylic acid.

    2-Oxatricyclo[3.3.1.13,7]decane-1-amine: Contains an amine group, offering different reactivity and applications.

Uniqueness

2-oxaadamantane-1-carboxylic acid is unique due to its combination of a tricyclic structure and a carboxylic acid group. This combination provides distinct chemical properties and reactivity, making it valuable for various applications in research and industry.

Properties

IUPAC Name

2-oxatricyclo[3.3.1.13,7]decane-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14O3/c11-9(12)10-4-6-1-7(5-10)3-8(2-6)13-10/h6-8H,1-5H2,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SDGBFSSBRFDOKB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CC3CC1CC(C2)(O3)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201232131
Record name 2-Oxatricyclo[3.3.1.13,7]decane-1-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201232131
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

182.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

106237-17-6
Record name 2-Oxatricyclo[3.3.1.13,7]decane-1-carboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=106237-17-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Oxatricyclo[3.3.1.13,7]decane-1-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201232131
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-oxatricyclo[3.3.1.1,3,7]decane-1-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

To a solution of Example 81A (2.5 g, 12.6 mmol) in methanol/water (1:1, 100 mL) was added 5 N aqueous NaOH (3.8 mL, 19 mmol). The mixture was stirred at room temperature for 3 hours and then extracted with methylene chloride to remove unreacted starting material. The aqueous layer was acidified (pH˜2) with 6 N aqueous HCl and then extracted with methylene chloride. The combined acidic extracts were dried (Na2SO4), filtered and concentrated to afford 1.92 g of the title compound. MS (ESI+) m/z 183 (M+H)+.
Name
solution
Quantity
2.5 g
Type
reactant
Reaction Step One
Name
Quantity
3.8 mL
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

To a solution of Example 54A (2.5 g, 12.6 mmol) in methanol/water (1:1, 100 mL), 5 N aqueous NaOH (3.8 mL, 19 mmol) was added. The mixture was stirred at room temperature for 3 hours and then extracted with dichloromethane to remove un-reacted starting material. The aqueous layer was acidified (pH˜2) with 6 N aqueous HCl and then extracted with dichloromethane. The combined acidic extracts were dried (Na2SO4), filtered, and concentrated under reduced pressure to afford 1.92 g of the title compound. MS (ESI+) m/z 183 (M+H)+
Name
solution
Quantity
2.5 g
Type
reactant
Reaction Step One
Name
Quantity
3.8 mL
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-oxaadamantane-1-carboxylic acid
Reactant of Route 2
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Reactant of Route 4
2-oxaadamantane-1-carboxylic acid
Reactant of Route 5
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Reactant of Route 6
2-oxaadamantane-1-carboxylic acid

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